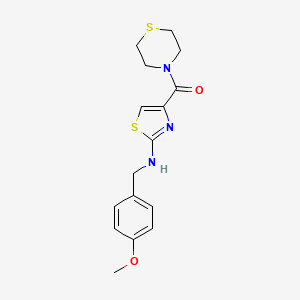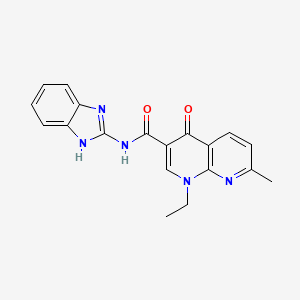![molecular formula C17H19BrN2O3 B4513484 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B4513484.png)
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Overview
Description
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylic acid group.
Preparation Methods
The synthesis of 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivativeThe final step involves the coupling of the indole derivative with piperidine-4-carboxylic acid under specific reaction conditions .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., sodium periodate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid can be compared with other indole derivatives, such as:
- 4-bromoindole-3-carboxaldehyde
- 1-benzyl-4-bromo-indole
- 4-bromo-1-methyl-1H-indole
These compounds share the indole nucleus but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
1-[3-(4-bromoindol-1-yl)propanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-2-1-3-15-13(14)6-10-19(15)11-7-16(21)20-8-4-12(5-9-20)17(22)23/h1-3,6,10,12H,4-5,7-9,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSGDCGMTVSABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4513408.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B4513418.png)

![benzyl N-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methyl]carbamate](/img/structure/B4513441.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4513446.png)


![N-{4-[({1-[4-(4-morpholinyl)phenyl]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4513466.png)
![2-methyl-3-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4513490.png)

![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4513503.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4513510.png)
![1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B4513512.png)
![N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4513514.png)
